molecular formula C8H8F3NO2S2 B2574460 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester CAS No. 157984-52-6

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester

Cat. No.: B2574460
CAS No.: 157984-52-6
M. Wt: 271.27
InChI Key: MCDNYBOKFFCHAQ-UHFFFAOYSA-N
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Description

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H8F3NO2S2 and a molecular weight of 271.28 g/mol This compound is characterized by the presence of a trifluoromethyl group, an isothiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylsulfanyl-3-trifluoromethyl-isothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often employed to handle the reactions and purifications.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isothiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid: Lacks the ethyl ester group.

    3-Trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester: Lacks the methylsulfanyl group.

    5-Methylsulfanyl-isothiazole-4-carboxylic acid ethyl ester: Lacks the trifluoromethyl group.

Uniqueness

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S2/c1-3-14-6(13)4-5(8(9,10)11)12-16-7(4)15-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDNYBOKFFCHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C(F)(F)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure of Krebs, Aust. J. Chem., 42, 1291 (1989) was employed. Ethyl 3-amino-4,4,4-trifluorocrotonate (9.16 g, 50 mmol) was dissolved in 30 mL of N,N-dimethylformamide and 1.2 g of 60 percent in mineral oil sodium hydride (50 mmol) was added in small portions with stirring and cooling to keep the temperature around 25° C. The mixture was stirred for about 1 hr until the evolution of gas had essentially ceased and was then cooled to -7° C. Carbon disulfide (4.19 g, 55 mmol) in 4 mL of N,N-dimethylformamide was then added slowly with stirring maintaining the temperature below 10° C. by cooling. The mixture was then allowed to warm to 15° C. and 8.29 g (60 mmol) of iodomethane in 4 mL of N,N-dimethylformamide was added with stirring. After 15 min (minutes) the reaction mixture was poured onto 75 g of ice. The red oil that formed was extracted into 2×75 mL of ether. The ethereal solution was washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure and the residue was dissolved in 50 mL of ethanol and 7.91 g (100 mmol) of pyridine. A solution prepared by dissolving 12.7 g (50 mmol) of iodine and 20.75 g (125 mmol) of potassium iodide in 100 mL of water was added to this slowly with stirring. The precipitate that formed was collected by filtration and dissolved in ether. The ethereal solution was washed with water and 2×60 mL of 0.5N sodium thiosulfate solution, dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure. The residue was recrystallized from hexane to obtain 5.7 g (42 percent of theory) of the title compound as a solid melting at 64°-65° C.
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
4.19 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
8.29 g
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Five
Quantity
7.91 g
Type
reactant
Reaction Step Six
Quantity
12.7 g
Type
reactant
Reaction Step Seven
Quantity
20.75 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

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